(S)-3-Methyl-pentanoic acid

Description

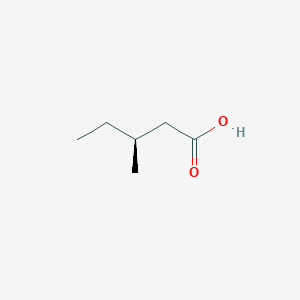

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348996 | |

| Record name | (S)-3-Methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-92-3 | |

| Record name | (3S)-3-Methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Methyl-pentanoic acid chemical properties

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (S)-3-Methylvaleric acid, is a chiral, branched-chain fatty acid.[1][2] Its molecular formula is C₆H₁₂O₂.[3][4][5][6][7][8][9] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-enantiomer. The compound is of interest in various fields, including organic synthesis, flavor and fragrance development, and metabolic research.[4][11] Recently, it has also been investigated for its potential antimicrobial properties, particularly in combination with other volatile organic compounds.[12] Its structural properties make it a valuable building block in the synthesis of more complex chemical entities.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room temperature, while the pure (S)-enantiomer has been described as a solid.[4] It is soluble in organic solvents and has limited solubility in water.[4]

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-methylpentanoic acid | [3] |

| Synonyms | (S)-(+)-3-Methylpentanoic acid, (S)-3-Methylvaleric acid | [2][3] |

| CAS Number | 1730-92-3 | [3][6][13] |

| Molecular Formula | C₆H₁₂O₂ | [3][6] |

| Molecular Weight | 116.16 g/mol | [3][6][13][14] |

| Appearance | Solid | |

| Density | 0.947 g/cm³ | [13] |

| Boiling Point | 196-198 °C (at 760 mmHg); 90 °C (at 7 mmHg) | [5][15] |

| Refractive Index | n20/D 1.416 | [15] |

| Predicted pKa | 5.09 | [1] |

| Predicted Water Solubility | 11.8 g/L | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined below.

| Spectroscopic Technique | Characteristic Peaks / Features | Source(s) |

| ¹H NMR | ~10-13 ppm: Very broad singlet, corresponding to the acidic carboxyl proton (-COOH). This signal disappears upon a D₂O shake.[2][16][17][18] ~2.0-2.5 ppm: Signal for protons on the α-carbon (the CH₂ group adjacent to the carboxyl group).[19] | |

| ¹³C NMR | ~165-185 ppm: Signal for the carboxyl carbon (-C OOH).[17][18] ~20-40 ppm: Signal for the α-carbon.[19] | |

| Infrared (IR) Spectroscopy | 3300-2500 cm⁻¹: Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[16][17] 1760-1690 cm⁻¹: Intense, sharp peak from the C=O (carbonyl) stretch.[16][17] 1320-1210 cm⁻¹: C-O stretch.[16] | |

| Mass Spectrometry (EI) | m/z 116: Molecular ion (M⁺) peak.[7][14] Characteristic Fragments: Fragmentation pattern typical of a short-chain branched carboxylic acid.[7][20] |

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[3] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[22]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [23] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[23] H318: Causes serious eye damage.[3] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[23] | |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up.[23] |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and characterization of this compound.

Protocol for Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[24][25]

Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.

Materials:

-

Sample containing 3-methylpentanoic acid

-

Internal standard (e.g., deuterated heptadecanoic acid)

-

Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBr)

-

GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or Chirasil-L-Val).[10][26][27]

Procedure:

-

Sample Preparation:

-

Liquid-Liquid Extraction:

-

Add 1 mL of iso-octane to the sample tube.

-

Vortex vigorously for 1 minute to mix the phases.

-

Centrifuge at 3000 x g for 1 minute to separate the layers.[25]

-

Carefully transfer the upper iso-octane layer to a clean glass tube.

-

Repeat the extraction step on the remaining aqueous layer and pool the iso-octane fractions.[25]

-

-

Derivatization:

-

Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator.[25]

-

To the dried residue, add 25 µL of a solution containing 1% PFBBr in acetonitrile and 25 µL of a solution containing 1% DIPEA in acetonitrile.[24][25] This reaction converts the carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for GC analysis.

-

Incubate at room temperature for 20 minutes.[24]

-

Dry the sample again under vacuum.[25]

-

-

GC-MS Analysis:

-

Reconstitute the dried derivative in 50 µL of iso-octane.[25]

-

Inject 1 µL of the sample onto the GC-MS system.

-

GC Conditions (Example):

-

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of the enantiomers.

-

Injector: Splitless mode.

-

-

MS Conditions:

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic acid derivative based on their retention times.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

The spectral width should be set to cover the range from approximately -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on concentration).

-

Set the spectral width to cover the range from approximately 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).

-

Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.[19]

-

Visualizations

Workflow for Chiral GC-MS Analysis

Caption: Workflow for determining enantiomeric purity via GC-MS.

Principle of Chiral GC Separation

Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.

Biological Relevance and Applications

Caption: Key application areas for this compound.

References

- 1. Showing Compound (±)-3-Methylpentanoic acid (FDB012545) - FooDB [foodb.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 105-43-1: 3-Methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 5. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 8. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. gcms.cz [gcms.cz]

- 11. 3-methyl valeric acid, 105-43-1 [thegoodscentscompany.com]

- 12. Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-甲基戊酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. synerzine.com [synerzine.com]

- 24. lipidmaps.org [lipidmaps.org]

- 25. lipidmaps.org [lipidmaps.org]

- 26. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 27. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-3-Methyl-pentanoic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

Core Physical Properties

This compound, a chiral carboxylic acid, possesses a unique set of physical characteristics that are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is provided in the table below, followed by detailed experimental protocols for their determination.

| Property | Value | Units |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 | g/mol |

| Boiling Point | 196-199 | °C at 760 mmHg |

| Melting Point | -66.5 | °C |

| Density | 0.93 - 0.948 | g/cm³ at 25 °C |

| Refractive Index | 1.416 | at 20 °C |

| Solubility | Soluble in water, ethanol, chloroform, and ether.[1] Limited solubility in water.[2] | |

| CAS Number | 1730-92-3 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for determining the boiling point of a small amount of liquid.[4][5]

Apparatus:

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating medium (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4][6]

-

The test tube is attached to a thermometer, and both are immersed in a heating bath (Thiele tube).[6]

-

The apparatus is heated gently.[6] As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.[5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Melting Point

As this compound is a liquid at room temperature with a very low melting point, this protocol is for general guidance on determining the melting point of a solid substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7] or a Thiele tube setup[8]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small, dry sample of the solid is finely powdered using a mortar and pestle.[9]

-

A small amount of the powdered sample is packed into a capillary tube to a height of about 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated rapidly at first to get an approximate melting point, then the determination is repeated with a slower heating rate (1-2 °C per minute) near the expected melting point for accuracy.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined by accurately measuring the mass of a known volume.[10]

Apparatus:

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[12]

-

The container is filled with the liquid sample to a known volume. Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[10]

-

The mass of the container with the liquid is then measured.[10][12]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[13]

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic physical property that can be used for identification and purity assessment.[14]

Apparatus:

-

Abbe refractometer[15]

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read from the scale.

-

The temperature is controlled using a constant temperature water bath and recorded, as the refractive index is temperature-dependent.[14] A correction factor can be applied if the measurement is not made at the standard temperature (usually 20 °C).[14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in different solvents provides valuable information about the polarity and functional groups of a compound.[16]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg or 0.05 mL) is placed in a test tube.[16]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[16]

-

The mixture is vigorously shaken or stirred after each addition.[16]

-

The substance is considered soluble if it completely dissolves to form a clear solution.

-

This procedure is repeated with a range of solvents, such as water, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, and organic solvents like ethanol and ether, to classify the compound's solubility.[16]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an unknown liquid compound, such as this compound.

Caption: Logical workflow for the determination of physical properties.

References

- 1. chembk.com [chembk.com]

- 2. CAS 105-43-1: 3-Methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. scribd.com [scribd.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. athabascau.ca [athabascau.ca]

- 15. pubs.aip.org [pubs.aip.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid: Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid of interest in various fields, including flavor and fragrance chemistry, and as a potential building block in pharmaceutical synthesis. This document details its structural and stereochemical properties, summarizes key quantitative data, and provides illustrative experimental protocols for its synthesis and analysis.

Core Concepts: Structure and Stereochemistry

This compound is a chiral organic compound with the molecular formula C₆H₁₂O₂. Its structure consists of a pentanoic acid backbone with a methyl group substitution at the third carbon atom. This third carbon is a stereocenter, giving rise to two enantiomers: this compound and (R)-3-Methyl-pentanoic acid.

The stereochemistry of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral carbon (C3) are prioritized as follows: 1) -CH(CH₃)CH₂COOH, 2) -CH₂CH₃, 3) -CH₃, and 4) -H. With the lowest priority group (hydrogen) pointing away, the sequence from the highest to the lowest priority group traces a counter-clockwise direction, designating the stereocenter as (S).

A visual representation of the prioritization for determining the stereochemistry is provided below.

Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (3S)-3-methylpentanoic acid | [1] |

| CAS Number | 1730-92-3 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| SMILES | CC--INVALID-LINK--CC(=O)O | [1] |

| InChI | InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | [1] |

| InChIKey | IGIDLTISMCAULB-YFKPBYRVSA-N | [1] |

Quantitative Data

This section summarizes the available physical and spectroscopic data for 3-methylpentanoic acid. It is important to note that some of the physical properties have been reported for the racemic mixture.

Table 2: Physical Properties of 3-Methylpentanoic Acid (Racemic)

| Property | Value | Conditions | Reference |

| Boiling Point | 196-198 °C | at 760 mmHg | [2] |

| Density | 0.93 g/mL | at 25 °C | [2] |

| Refractive Index | 1.416 | at 20 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum of 3-methylpentanoic acid shows characteristic fragmentation patterns that can be used for its identification. A GC-MS spectrum is available for (S)-3-methylpentanoic acid, which can be valuable for its analysis in complex matrices.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-methylpentanoic acid exhibits a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocols

This section outlines methodologies for the synthesis of racemic 3-methylpentanoic acid and a general approach for the chiral resolution to obtain the (S)-enantiomer.

Synthesis of Racemic 3-Methylpentanoic Acid

A common method for the synthesis of racemic 3-methylpentanoic acid involves the malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-Bromobutane

-

Potassium hydroxide

-

Sulfuric acid

-

Ethanol

-

Diethyl ether

-

Benzene

Procedure:

-

Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide in ethanol to form the enolate. This is followed by nucleophilic substitution with 2-bromobutane to yield diethyl sec-butylmalonate.

-

Saponification: The resulting diester is saponified using a strong base such as potassium hydroxide in aqueous ethanol to hydrolyze both ester groups to carboxylates.

-

Decarboxylation: The reaction mixture is then acidified with a strong acid like sulfuric acid, followed by heating. This protonates the carboxylates and promotes the decarboxylation of the resulting malonic acid derivative to yield racemic 3-methylpentanoic acid.

-

Purification: The crude product can be purified by distillation.

Chiral Resolution of 3-Methylpentanoic Acid

The separation of the enantiomers of 3-methylpentanoic acid can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Principle:

The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts: ((S)-acid)-(R)-amine) and ((R)-acid)-(R)-amine). These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Illustrative Protocol:

-

Salt Formation: Dissolve racemic 3-methylpentanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., HCl) to protonate the carboxylic acid and the amine. The enantiomerically enriched 3-methylpentanoic acid can then be extracted with an organic solvent.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined using chiral gas chromatography (GC) or by measuring its specific rotation.

Analytical Workflow

The analysis of this compound, particularly the determination of its enantiomeric purity, is critical. The following diagram illustrates a typical analytical workflow.

Figure 2: General workflow for the synthesis and analysis of this compound.

This guide provides foundational knowledge for researchers and professionals working with this compound. The provided information on its structure, properties, and analytical methods serves as a valuable resource for its application in scientific research and development.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid, a chiral branched-chain fatty acid, is a naturally occurring molecule that has garnered interest in various scientific disciplines, including metabolic studies, flavor chemistry, and chemical ecology. Its presence in diverse biological systems, from microorganisms to mammals and plants, suggests a range of physiological and ecological roles. This technical guide provides a comprehensive overview of the known natural occurrences and sources of this compound, with a focus on quantitative data, experimental methodologies for its analysis, and its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in various natural sources, although quantitative data remains somewhat limited in the scientific literature. The following tables summarize the available information on its presence in animals, plants, and microorganisms.

Table 1: Occurrence of 3-Methyl-pentanoic Acid in Animal Sources

| Biological Matrix | Species | Concentration | Method of Analysis |

| Urine | Human (Homo sapiens) | Detected, but not consistently quantified. Levels can be influenced by diet and metabolic state. | GC-MS |

Further research is required to establish definitive concentration ranges in various human populations and to correlate these levels with specific physiological or pathological conditions.

Table 2: Occurrence of 3-Methyl-pentanoic Acid in Plant Sources

| Plant Species | Part of Plant | Concentration | Method of Analysis |

| Cordylandra burchellii | Floral scent | Identified as a volatile component. | GC-MS |

The concentration of 3-methyl-pentanoic acid in the floral scent of Cordylandra burchellii has not been quantified in available literature. Further studies are needed to determine its abundance and potential role in pollinator attraction.

Table 3: Occurrence of 3-Methyl-pentanoic Acid in Microorganisms and Fermented Foods

| Source | Microorganism(s) | Concentration | Method of Analysis |

| Fermented Foods (e.g., some cheeses, sour soup) | Lactic acid bacteria and other fermentation microbes | Varies depending on the food product and microbial strains involved. | GC-MS |

The presence of 3-methyl-pentanoic acid in fermented foods contributes to their characteristic flavor profiles. The specific concentrations are highly dependent on the fermentation conditions and the metabolic activity of the involved microorganisms.[1][2][3][4]

Biosynthesis of this compound

The primary biosynthetic precursor for this compound is the essential amino acid L-isoleucine. The metabolic pathway involves the degradation of isoleucine, a process that occurs in many organisms, including mammals and microorganisms.

The initial steps of isoleucine catabolism are well-established and involve transamination and oxidative decarboxylation to form 2-methyl-butyryl-CoA.[5][6][7] Subsequent steps leading to 3-methyl-pentanoic acid are less clearly defined but are thought to proceed through a series of reactions analogous to fatty acid metabolism.

Below is a diagram illustrating the proposed biosynthetic pathway from L-isoleucine.

Caption: Proposed biosynthetic pathway of this compound from L-Isoleucine.

Signaling Pathways

While the specific signaling roles of this compound are still under investigation, as a short-chain fatty acid (SCFA), it is likely to be involved in various signaling pathways. SCFAs are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[5][8][9][10][11] These actions can influence a wide range of physiological processes, including immune response, inflammation, and metabolism.

In the context of insects, branched-chain fatty acids can act as semiochemicals, including pheromones, which mediate intraspecific communication.[12][13][14] The presence of 3-methyl-pentanoic acid in floral scents also suggests a potential role as a kairomone, a chemical signal that benefits the receiver of a different species, such as a pollinator.

The following diagram illustrates the general signaling mechanisms of short-chain fatty acids.

Caption: General signaling pathways of short-chain fatty acids.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and selectivity, especially for volatile and semi-volatile compounds.

Protocol: Quantification of 3-Methyl-pentanoic Acid in Urine by GC-MS

This protocol provides a general workflow for the analysis of 3-methyl-pentanoic acid in urine. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3-methyl-pentanoic acid or a structurally similar short-chain fatty acid not present in the sample).

-

Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.

-

Extract the organic acids with 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) by vigorous vortexing for 1-2 minutes.

-

Centrifuge the sample to separate the phases.

-

Carefully transfer the organic (upper) layer to a clean vial.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

2. Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dried residue, add a derivatizing agent to increase the volatility and improve the chromatographic properties of the acid. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-80°C for 30-60 minutes to complete the derivatization reaction.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for sensitive quantification.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

4. Data Analysis:

-

Identify the derivatized 3-methyl-pentanoic acid peak based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

-

Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples.

The following diagram outlines the experimental workflow for the GC-MS analysis of 3-methyl-pentanoic acid.

Caption: Experimental workflow for the GC-MS analysis of 3-methyl-pentanoic acid.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread but not yet fully quantified distribution in nature. Its biosynthesis from L-isoleucine and its potential role as a signaling molecule, particularly in the context of short-chain fatty acid signaling and chemical communication, make it a compound of significant interest for researchers in metabolism, drug development, and chemical ecology. The analytical methods outlined in this guide provide a framework for the accurate quantification of this molecule, which will be crucial for elucidating its precise biological functions and for exploring its potential applications. Further research is needed to expand the quantitative data on its natural occurrence and to fully characterize its roles in biological systems.

References

- 1. The regulation of key flavor of traditional fermented food by microbial metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of post-fermentation on the flavor compounds formation in red sour soup - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fermentative Foods: Microbiology, Biochemistry, Potential Human Health Benefits and Public Health Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semiochemicals – Insect Science [uq.pressbooks.pub]

- 13. plantprotection.pl [plantprotection.pl]

- 14. Semiochemical - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid with applications in chemical synthesis and potential relevance in drug development. This document details its chemical identifiers, physical and chemical properties, synthesis methodologies, and known biological activities.

Core Identifiers and Chemical Properties

This compound, a branched-chain fatty acid, is characterized by the following identifiers and properties.

| Identifier Type | Value |

| CAS Number | 1730-92-3[1] |

| IUPAC Name | (3S)-3-methylpentanoic acid[2] |

| Molecular Formula | C6H12O2[1] |

| Molecular Weight | 116.16 g/mol |

| InChI Key | IGIDLTISMCAULB-YFKPBYRVSA-N |

| Canonical SMILES | CC--INVALID-LINK--CC(=O)O |

| Synonyms | (S)-(+)-3-Methylpentanoic acid, L-3-methylpentanoic acid[3] |

A summary of its key physicochemical properties is provided below.

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 193–196 °C at 743 mmHg (for the racemate)[4] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ether.[3] |

Synthesis Methodologies

The synthesis of 3-methylpentanoic acid is well-established, with methods available for both the racemic mixture and the individual enantiomers.

Racemic Synthesis of 3-Methylpentanoic Acid

A common method for the synthesis of racemic 3-methylpentanoic acid involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[4]

Experimental Protocol:

-

Saponification: A solution of potassium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel. Ethyl sec-butylmalonate is added slowly to the hot potassium hydroxide solution. The mixture is then boiled gently for two hours to ensure complete saponification.[4]

-

Alcohol Removal: Following saponification, excess alcohol is removed by distillation.[4]

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a solution of concentrated sulfuric acid in water. This is followed by refluxing for approximately three hours to induce decarboxylation, resulting in the formation of 3-methylpentanoic acid.[4]

-

Purification: The crude acid is isolated and purified by distillation.[4]

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the use of chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[5] Evans oxazolidinones are a well-known class of chiral auxiliaries used for asymmetric alkylation reactions to produce chiral carboxylic acids.[6]

Conceptual Experimental Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of this compound using a chiral auxiliary.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the analysis of volatile compounds like 3-methyl-pentanoic acid. The compound is often derivatized to a more volatile ester before analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

Biological Activity and Applications in Drug Development

This compound is a human metabolite and is classified as a methyl-branched fatty acid.[7][8] It is involved in fatty acid metabolism.[8]

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-methyl-pentanoic acid, particularly in combination with other volatile organic compounds. It has shown efficacy against bacteria such as Bacillus cabrialesii and Bacillus amyloliquefaciens.

The proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is common for many lipophilic compounds that can integrate into the lipid bilayer of bacterial membranes.

Caption: Proposed mechanism of antibacterial action of this compound.

Chiral Building Block in Drug Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals.[] this compound, with its defined stereocenter, serves as a valuable synthon for the introduction of chirality into more complex molecules. Its structural motif can be found in various natural products and pharmacologically active compounds. The development of efficient methods for the synthesis of such chiral building blocks is a key area of research in medicinal chemistry.[10] For instance, derivatives of pentanoic acid have been synthesized and evaluated for their antibacterial activity against multidrug-resistant strains.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] Personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[3]

Conclusion

This compound is a significant chiral molecule with established synthesis and analytical methodologies. Its role as a human metabolite and its emerging antibacterial properties make it a compound of interest for researchers in both chemistry and the life sciences. As a chiral building block, it holds potential for the development of novel therapeutics, and further exploration of its pharmacological profile is warranted.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Methylpentanoic acid (HMDB0033774) [hmdb.ca]

- 8. Showing Compound (±)-3-Methylpentanoic acid (FDB012545) - FooDB [foodb.ca]

- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Procurement of (S)-3-Methyl-pentanoic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of specific chemical reagents is paramount to project success. This technical guide provides an in-depth overview of commercial suppliers for (S)-3-Methyl-pentanoic acid (CAS No. 1730-92-3), a chiral building block of interest in various research and development applications. This guide summarizes key quantitative data from various suppliers to facilitate straightforward comparison and outlines a typical procurement workflow.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers, catering to different research needs from small-scale laboratory work to larger, pre-clinical studies. The following table summarizes publicly available data from several prominent commercial vendors. Purity levels, available quantities, and pricing are key differentiators. Please note that pricing and lead times are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time | Catalogue Number |

| Apollo Scientific [1] | 97% | 250mg, 1g, 5g, 25g | ~$45 - $715 | 1-3 weeks | OR965509 |

| Sigma-Aldrich (AldrichCPR) [2][3] | Data not collected by supplier | Inquire for details | ~$77.90 (size not specified) | Typically ships in 2 business days | CDS005723 |

| Santa Cruz Biotechnology [4] | Inquire for details | Inquire for details | Inquire for details | Inquire for details | sc-269989 |

| ChemSrc | 95% - 98% | 100g, 1kg, 100kg, 1000kg | Inquiry | ~10 days | 1730-92-3 |

| LookChem | 95% | 1g, 5g, 25g, 100mg | ~$65 - $1392 | Inquire | 1730-92-3 |

| DR MARK LABORATORIES PVT LTD [5] | 99% | 1kg, 5kg, 10kg, 25kg, 1 MT | Inquire | Inquire | N/A |

Note: Prices and lead times are indicative and were retrieved from publicly available information. Researchers should contact the suppliers directly for current pricing, availability, and detailed specifications. Sigma-Aldrich notes that for their AldrichCPR line, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the company for this product line.[2][3]

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow. This ensures proper vetting of suppliers, adherence to institutional procurement policies, and safe receipt and handling of the material. The following diagram illustrates a typical procurement workflow for a researcher in an academic or industrial setting.

Experimental Protocols and Methodologies

A review of the commercial supplier websites did not yield detailed experimental protocols or specific methodologies for the application of this compound. The product listings primarily focus on the chemical's specifications, safety information, and purchasing details. For researchers seeking to utilize this compound, it is recommended to consult peer-reviewed scientific literature and established chemical synthesis or biological assay protocols relevant to their specific field of study. Platforms such as PubChem[6], Scopus, and Web of Science can be valuable resources for identifying relevant research articles and methodologies.

Conclusion

This compound is readily available from a variety of commercial suppliers, offering a range of purities and quantities to suit diverse research and development needs. By carefully evaluating the options and following a structured procurement process, researchers can efficiently obtain this chiral building block. While suppliers provide essential product data, researchers must turn to the scientific literature for detailed experimental protocols and applications.

References

- 1. 1730-92-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (S)-3-Methyl-pentanoic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical process in the creation of effective and safe therapeutics. (S)-3-Methyl-pentanoic acid is a valuable chiral building block for various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for two distinct and effective asymmetric synthesis routes to obtain this compound in high enantiomeric purity.

Two primary strategies are outlined: the use of a chiral auxiliary for diastereoselective alkylation and an enzymatic kinetic resolution approach. These methods offer reliable pathways to the target molecule, each with its own advantages in terms of stereocontrol, scalability, and process considerations.

Method 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

This widely utilized method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid derivative. The steric influence of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. The Evans oxazolidinone auxiliaries are particularly effective in this regard, offering high levels of diastereoselectivity.[1]

Logical Workflow

Caption: Workflow for Asymmetric Alkylation using an Evans Auxiliary.

Experimental Protocol

Step 1: Synthesis of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-(-)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-propionyl imide.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

-

Add ethyl iodide (1.5 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

-

Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

-

Dissolve the purified N-alkylated imide in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

The aqueous layer contains the recovered chiral auxiliary, which can be isolated by extraction with dichloromethane after basification.

-

The combined organic layers from the acidic extraction are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data Summary

| Step | Product | Typical Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | >95% | N/A |

| 2 | Alkylated Imide | 85-95% | >98% d.e. |

| 3 | This compound | >90% | >98% e.e. |

Method 2: Enzymatic Kinetic Resolution of Racemic 3-Methyl-pentanoic Acid Ester

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, the kinetic resolution of a racemic ester, such as ethyl 3-methylpentanoate, using Candida antarctica lipase B (CALB) is a highly effective strategy.[2][3]

Reaction Pathway

Caption: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Methylpentanoate.

Experimental Protocol

-

To a stirred suspension of racemic ethyl 3-methylpentanoate (1.0 eq) in a phosphate buffer (e.g., 0.1 M, pH 7.0), add immobilized Candida antarctica lipase B (Novozym® 435) (typically 10-20% by weight of the substrate).

-

Maintain the temperature at a constant value, typically between 30-40 °C, and monitor the progress of the reaction by taking aliquots at regular intervals.

-

The reaction can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of both the remaining ester and the produced acid.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Acidify the aqueous phase to pH ~2 with 1 M HCl.

-

Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Separate the organic layer. The this compound can be isolated from this layer. The unreacted (R)-ethyl 3-methylpentanoate will also be present in the organic layer and can be separated from the acid by extraction with a mild base (e.g., saturated sodium bicarbonate solution) or by chromatography.

Quantitative Data Summary

| Substrate | Enzyme | Conversion | Product | Product e.e. | Unreacted Substrate | Substrate e.e. |

| Racemic Ethyl 3-Methylpentanoate | Candida antarctica lipase B (CALB) | ~50% | This compound | >95% | (R)-Ethyl 3-Methylpentanoate | >95% |

Note: The enantioselectivity (E-value) of the enzymatic resolution is a key parameter and is often very high for CALB with this type of substrate.[2]

Conclusion

Both the Evans chiral auxiliary method and the enzymatic kinetic resolution offer robust and high-yielding pathways to enantiomerically enriched this compound. The choice of method will depend on factors such as the scale of the synthesis, the availability of reagents and equipment, and the desired final purity. The chiral auxiliary method provides excellent stereocontrol through a well-established diastereoselective alkylation, while the enzymatic approach offers a greener and often simpler procedure for separating the enantiomers of a racemic mixture. For drug development professionals, having access to these detailed protocols enables the efficient and reliable production of this key chiral intermediate for the synthesis of advanced pharmaceutical agents.

References

Application Notes and Protocols for Chiral Resolution of 3-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 3-methylpentanoic acid, a valuable chiral building block in organic synthesis and drug development. The methods described herein include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and analytical chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess.

Introduction

3-Methylpentanoic acid possesses a stereogenic center at the C3 position, existing as a pair of enantiomers, (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the separation of these enantiomers crucial for pharmaceutical and fine chemical applications. This guide outlines established methodologies for achieving this separation.

The primary methods for chiral resolution covered are:

-

Classical Resolution: This technique involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[1][2][3]

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[4][5]

Classical Resolution using (R)-1-Phenylethylamine

Classical resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[1] For a carboxylic acid like 3-methylpentanoic acid, a chiral amine is a suitable resolving agent.[3] (R)-1-phenylethylamine is a commonly used and commercially available resolving agent for this purpose.[6]

Principle: The racemic 3-methylpentanoic acid is reacted with an enantiomerically pure chiral amine, (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine). These diastereomers have different solubilities, allowing one to be selectively crystallized.[2][3] The desired enantiomer of the acid can then be recovered from the isolated salt.

Experimental Protocol

Materials:

-

Racemic 3-methylpentanoic acid

-

(R)-(+)-1-Phenylethylamine

-

Methanol

-

Diethyl ether

-

2M Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (flasks, condenser, separatory funnel, etc.)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-methylpentanoic acid in 100 mL of methanol.

-

To this solution, add an equimolar amount of (R)-(+)-1-phenylethylamine with stirring.

-

Gently heat the solution to reflux until all solids dissolve.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.

-

The enantiomeric excess (e.e.) of the acid in the crystalline salt can be improved by recrystallization from a minimal amount of hot methanol.

-

-

Recovery of the Enantiomerically Enriched Acid:

-

Suspend the crystallized diastereomeric salt in 50 mL of water.

-

Add 50 mL of diethyl ether to the suspension in a separatory funnel.

-

Acidify the aqueous layer with 2M HCl until the pH is approximately 1-2.

-

Shake the separatory funnel vigorously and separate the layers. The enantiomerically enriched 3-methylpentanoic acid will be in the ether layer.

-

Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched 3-methylpentanoic acid.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric ester and analyzing by standard chromatography.

-

Data Presentation

| Parameter | Expected Outcome |

| Resolving Agent | (R)-(+)-1-Phenylethylamine |

| Theoretical Yield of Diastereomeric Salt | Dependent on which diastereomer crystallizes |

| Expected Enantiomeric Excess (after one crystallization) | >70% (requires optimization) |

| Expected Enantiomeric Excess (after recrystallization) | >95% (requires optimization) |

Note: The specific diastereomer that crystallizes preferentially and the optimal solvent and temperature conditions may need to be determined empirically.

Workflow Diagram

Caption: Workflow for classical resolution of 3-methylpentanoic acid.

Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution is a highly selective method for separating enantiomers under mild reaction conditions. Lipases are commonly employed for the resolution of carboxylic acids and their esters.[5][7] The reaction can be either the esterification of the racemic acid or the hydrolysis of the racemic ester.

Principle: A lipase enzyme will selectively catalyze the esterification of one enantiomer of 3-methylpentanoic acid at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted acid, which will be enriched in one enantiomer, and the ester product, which will be enriched in the other.

Experimental Protocol

Materials:

-

Racemic 3-methylpentanoic acid

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

An alcohol (e.g., 1-butanol)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to remove water)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enzymatic Esterification:

-

To a flask containing 50 mL of anhydrous hexane, add 5.0 g of racemic 3-methylpentanoic acid and an equimolar amount of 1-butanol.

-

Add 500 mg of immobilized lipase (e.g., Novozym 435). If desired, add activated molecular sieves to remove the water produced during the reaction.

-

Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by TLC or GC to about 50% conversion.

-

-

Work-up and Separation:

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

The filtrate contains the unreacted enantiomer of 3-methylpentanoic acid and the newly formed butyl ester of the other enantiomer.

-

Separate the acid from the ester by liquid-liquid extraction with an aqueous basic solution (e.g., 1M NaHCO₃). The acid will move to the aqueous phase as its salt, while the ester remains in the organic phase.

-

Separate the layers. The organic layer contains the enantiomerically enriched butyl 3-methylpentanoate.

-

Acidify the aqueous layer with 2M HCl to pH 1-2 and extract with diethyl ether to recover the enantiomerically enriched 3-methylpentanoic acid.

-

-

Purification and Analysis:

-

The separated acid and ester can be further purified by column chromatography if necessary.

-

The enantiomeric excess of both the recovered acid and the ester should be determined by chiral HPLC.

-

Data Presentation

| Parameter | Expected Outcome |

| Enzyme | Candida antarctica Lipase B (immobilized) |

| Acyl Acceptor | 1-Butanol |

| Solvent | Hexane |

| Temperature | 40°C |

| Conversion | ~50% |

| Expected e.e. of Unreacted Acid | >95% |

| Expected e.e. of Ester Product | >95% |

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution of 3-methylpentanoic acid.

Chiral HPLC Analysis

Determining the enantiomeric excess of the resolved products is essential. Chiral HPLC is a powerful analytical technique for this purpose.[8][9][10]

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the CSP, which have different energies and thus different retention times.

Analytical Protocol

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral column (e.g., Chiralcel OD-H or similar column suitable for carboxylic acids).

Method:

-

Sample Preparation:

-

Prepare a dilute solution of the 3-methylpentanoic acid sample (approx. 1 mg/mL) in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralcel OD-H (or equivalent)

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., Hexane:Isopropanol:TFA 90:10:0.1). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Temperature: 25°C

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the resolved sample.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

-

Data Presentation

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | TBD |

| Retention Time (Enantiomer 2) | TBD |

TBD: To be determined experimentally.

Relationship Diagram

Caption: Logical flow of chiral HPLC analysis for e.e. determination.

References

- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. almacgroup.com [almacgroup.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

Application Notes and Protocols for the Purification of (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid is a chiral carboxylic acid of interest in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its biological activity is often stereospecific, making the isolation of the pure (S)-enantiomer a critical step. This document provides detailed application notes and protocols for the purification of this compound from a racemic mixture, focusing on two primary techniques: chiral resolution via diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).

Data Summary of Purification Techniques

The selection of a purification technique depends on factors such as the scale of the purification, required purity, and available equipment. Below is a summary of common techniques with generalized performance metrics. Specific yields and purities for this compound will be highly dependent on the precise experimental conditions.

| Purification Technique | Principle | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Scale | Notes |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent liberation of the enantiomer. | 30 - 45 (per cycle for the desired enantiomer) | >98 | Milligram to Kilogram | Cost-effective for large scale; requires screening of resolving agents and solvents. |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | >90 | >99 | Microgram to Gram | High purity and direct separation; requires specialized columns and instrumentation. |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., esterification or hydrolysis) to separate enantiomers. | 40 - 50 (for the desired enantiomer) | >95 | Milligram to Multigram | High selectivity and mild reaction conditions; requires screening for a suitable enzyme. |

Experimental Protocols

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 3-methyl-pentanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. The principle lies in the formation of two diastereomeric salts: ((S)-3-methyl-pentanoate)-((R)-1-phenylethylammonium) and ((R)-3-methyl-pentanoate)-((R)-1-phenylethylammonium). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3][4][5]

Materials:

-

Racemic 3-methyl-pentanoic acid

-

(R)-(+)-1-Phenylethylamine (≥99% e.e.)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

Protocol:

Step 1: Formation of Diastereomeric Salts

-

In a 250 mL round-bottom flask, dissolve 10.0 g (86.1 mmol) of racemic 3-methyl-pentanoic acid in 100 mL of ethanol.

-

In a separate beaker, dissolve 10.43 g (86.1 mmol) of (R)-(+)-1-phenylethylamine in 50 mL of ethanol.

-

Slowly add the (R)-(+)-1-phenylethylamine solution to the stirred solution of 3-methyl-pentanoic acid at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

Step 2: Fractional Crystallization

-

Gently heat the solution to 50-60 °C to ensure complete dissolution of the salts.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-acid)-((R)-amine) salt, will start to crystallize.

-

For further crystallization, place the flask in an ice bath or a refrigerator (4 °C) for several hours or overnight.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum. The mother liquor contains the more soluble diastereomeric salt, enriched in the (R)-enantiomer of the acid.

Step 3: Liberation of this compound

-

Suspend the collected diastereomeric salt crystals in 100 mL of water.

-

Transfer the suspension to a separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel.

-

Slowly add 2 M HCl to the mixture while shaking gently until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid and the amine.

-

Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

-

Collect the organic (diethyl ether) layer.

-

Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine all the organic extracts.

-

Wash the combined organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound.

Step 4: Purity and Yield Analysis

-

Determine the yield of the purified this compound.

-

Assess the enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow for the purification of this compound via diastereomeric salt crystallization.

Preparative Chiral HPLC

Preparative chiral HPLC offers a direct method for separating enantiomers with high purity.[6][7][8][9] The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.

Materials:

-

Racemic 3-methyl-pentanoic acid

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC)

-

Sample vials

-

Collection flasks

Protocol:

Step 1: Analytical Method Development (Screening)

-

Prepare a stock solution of racemic 3-methyl-pentanoic acid (e.g., 1 mg/mL) in the mobile phase.

-